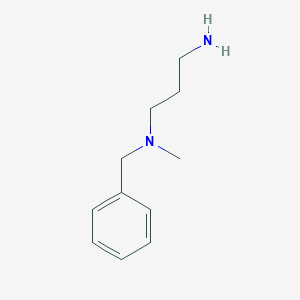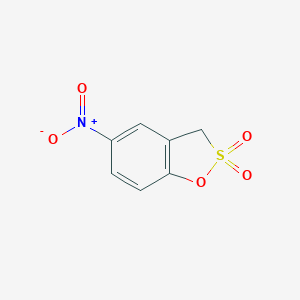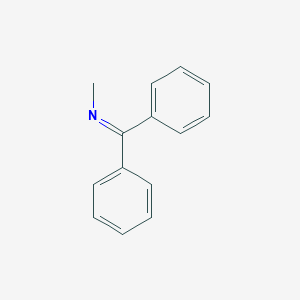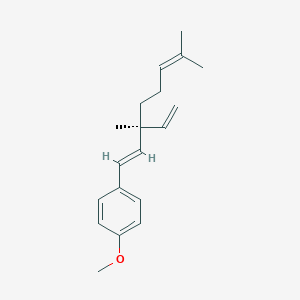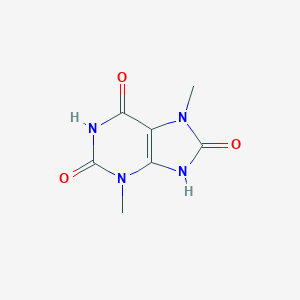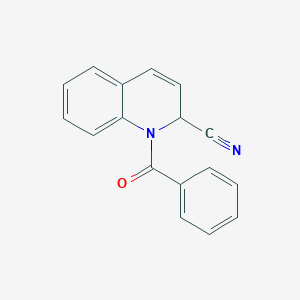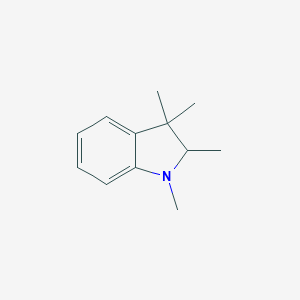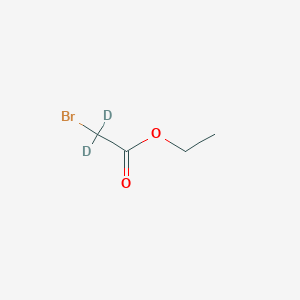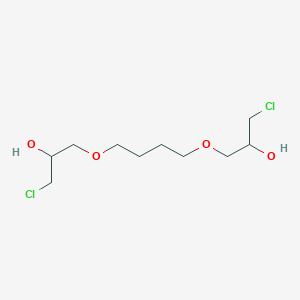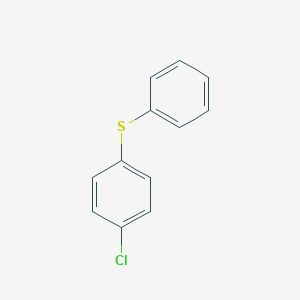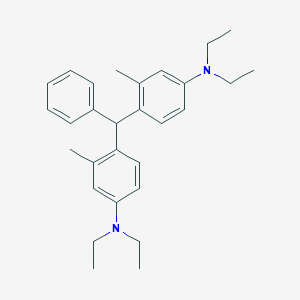
Benzenamine, 4,4'-(phenylmethylene)bis[N,N-diethyl-3-methyl-
Übersicht
Beschreibung
Benzenamine, 4,4'-(phenylmethylene)bis[N,N-diethyl-3-methyl-], commonly known as DPM, is a chemical compound that has been widely used in scientific research. It is a derivative of aniline, a colorless and oily liquid that is used in the production of dyes, plastics, and other chemicals. DPM is a white crystalline solid that is soluble in organic solvents and has a melting point of 67-69°C. It is a versatile compound that has various applications in the field of science.
Wirkmechanismus
DPM is a chelating agent that can bind to metal ions, such as copper and nickel, through its two nitrogen atoms. This property makes it useful in coordination chemistry, where it can be used to synthesize metal complexes. DPM can also act as a stabilizer in polymer chemistry by forming complexes with metal ions that would otherwise catalyze the degradation of polymers.
Biochemische Und Physiologische Effekte
DPM has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it can act as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DPM in lab experiments is its ability to form stable complexes with metal ions, which can be useful in studying coordination chemistry and polymer chemistry. However, one limitation of using DPM is its low solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of DPM in scientific research. One potential application is in the development of new metal complexes for use in catalysis and other chemical reactions. Another potential application is in the study of the mechanism of action of enzymes and proteins, particularly those involved in the breakdown of acetylcholine in the nervous system. Additionally, DPM could be used as a stabilizer in the production of new polymers with improved properties.
Wissenschaftliche Forschungsanwendungen
DPM has been used in various scientific research applications, including as a reagent for the synthesis of other compounds, as a ligand in coordination chemistry, and as a stabilizer in polymer chemistry. It has also been used as a model compound for studying the mechanism of action of certain enzymes and proteins.
Eigenschaften
CAS-Nummer |
15008-36-3 |
|---|---|
Produktname |
Benzenamine, 4,4'-(phenylmethylene)bis[N,N-diethyl-3-methyl- |
Molekularformel |
C29H38N2 |
Molekulargewicht |
414.6 g/mol |
IUPAC-Name |
4-[[4-(diethylamino)-2-methylphenyl]-phenylmethyl]-N,N-diethyl-3-methylaniline |
InChI |
InChI=1S/C29H38N2/c1-7-30(8-2)25-16-18-27(22(5)20-25)29(24-14-12-11-13-15-24)28-19-17-26(21-23(28)6)31(9-3)10-4/h11-21,29H,7-10H2,1-6H3 |
InChI-Schlüssel |
XXWVEJFXXLLAIB-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)C(C2=CC=CC=C2)C3=C(C=C(C=C3)N(CC)CC)C)C |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)C(C2=CC=CC=C2)C3=C(C=C(C=C3)N(CC)CC)C)C |
Andere CAS-Nummern |
15008-36-3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


